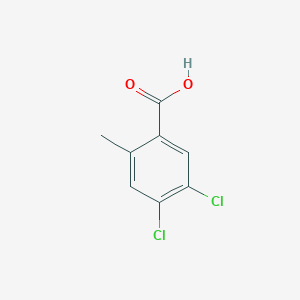

4,5-Dichloro-2-methylbenzoic acid

Description

General Context of Benzoic Acid Derivatives in Modern Organic Chemistry and Materials Science

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the vast landscape of organic chemistry and materials science. researchgate.netpreprints.org These compounds, characterized by a carboxyl group attached to a benzene (B151609) ring, are found in nature and are synthetically versatile. researchgate.netwikipedia.org Their importance stems from their wide-ranging applications, serving as precursors for dyes, and in the synthesis of more complex molecules. researchgate.net In materials science, benzoic acid derivatives are utilized for creating polymers, resins, and other advanced materials. The reactivity of the carboxyl group and the ability to introduce various substituents onto the aromatic ring allow for the fine-tuning of their chemical and physical properties. numberanalytics.com

Significance of Halogenation in Aromatic Carboxylic Acids for Tailored Chemical Properties and Reactivity

The introduction of halogen atoms—a process known as halogenation—to the aromatic ring of carboxylic acids significantly alters their characteristics, a feature extensively exploited in chemical synthesis. acs.orgnih.gov Halogenation modifies the electronic properties of the aromatic ring, influencing the acidity of the carboxylic acid and the reactivity of the molecule in subsequent reactions. numberanalytics.comscience.gov For instance, the electron-withdrawing nature of halogens can increase the acidity of the benzoic acid. Furthermore, the position of the halogen atom on the ring can direct the course of further chemical transformations, enabling the synthesis of specific isomers that might be difficult to obtain through other methods. acs.orgnih.gov This tailored reactivity makes halogenated aromatic carboxylic acids valuable intermediates in the production of a wide array of fine chemicals. google.com

Specific Research Focus: 4,5-Dichloro-2-methylbenzoic Acid as a Model Compound

Within the broad class of halogenated benzoic acids, this compound serves as a compelling model compound for research. Its structure, featuring two chlorine atoms and a methyl group on the benzoic acid framework, presents a unique combination of electronic and steric factors that influence its chemical behavior. This specific substitution pattern makes it an interesting subject for studying the interplay of different functional groups on the reactivity of an aromatic system. Research into this compound can provide valuable insights into reaction mechanisms and the synthesis of novel molecules with potential applications in various fields of chemistry.

Physicochemical Properties of this compound

This section details the fundamental physical and chemical characteristics of this compound, which are crucial for its application and handling in a laboratory setting.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5252-98-2 |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Physical Form | Solid |

| Purity | 97% |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Synthesis and Manufacturing Processes

The synthesis of dichlorinated methylbenzoic acid derivatives can be achieved through various established chemical routes. One common method involves the direct chlorination of a methylbenzoic acid precursor. For instance, the synthesis of 3,5-dichloro-4-methylbenzoic acid is accomplished by reacting p-toluic acid with chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com The reaction is typically performed in a solvent such as dichloromethane (B109758) at a controlled temperature. chemicalbook.com After the reaction is complete, the product is isolated by pouring the reaction mixture into ice and hydrochloric acid, followed by extraction with an organic solvent and subsequent purification by recrystallization. chemicalbook.com

Another synthetic approach involves the hydrolysis of a chlorinated toluene (B28343) derivative. For example, 2,4-dichloro-5-sulfamoylbenzoic acid can be synthesized from 2,4-dichloro trichloro benzyl (B1604629) chloride. google.com This multi-step process first involves a reaction with chlorosulfonic acid to form an intermediate, which is then subjected to aminolysis and acidification to yield the final product. google.com

The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability for industrial production.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the aromatic ring. In related chlorinated benzoic acid derivatives, the chemical shifts of the aromatic protons in the ¹H NMR spectrum are influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. rsc.org Similarly, the resonances of the carbon atoms in the ¹³C NMR spectrum provide definitive evidence for the positions of the substituents. rsc.org For example, in 4-methoxy-2-methylbenzoic acid, the ¹³C NMR spectrum shows distinct signals for the carboxyl carbon, the aromatic carbons, the methoxy (B1213986) carbon, and the methyl carbon, each with characteristic chemical shifts. rsc.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. For instance, the mass spectrum of the methyl ester of 4,5-dichloro-2-methoxybenzoic acid provides key information for its identification. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is valuable for identifying the functional groups present in the molecule. The characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the C-Cl stretching vibrations, would be expected in the IR spectrum of this compound.

Applications in Research and Industry

Halogenated benzoic acid derivatives, including those structurally related to this compound, are important intermediates in the synthesis of a variety of compounds.

Agrochemicals : Some chlorinated benzoic acid derivatives have been investigated for their potential as plant growth regulators. For example, methyl 2,5-dichlorobenzoate (B1240473) has been used to regulate plant growth. nih.govherts.ac.uk

Pharmaceuticals and Medicinal Chemistry : Benzoic acid derivatives are a common scaffold in drug discovery. preprints.orgnih.gov The introduction of halogens can modulate the biological activity of these molecules. For example, various halogenated benzoic acid derivatives have been synthesized and evaluated for their potential as anticancer agents. preprints.org

Material Science : The unique properties of halogenated aromatic compounds make them useful in the development of new materials. For instance, their incorporation into polymers can enhance thermal stability and flame retardancy.

Corrosion Inhibition : Benzoic acid and its derivatives have been studied for their ability to inhibit the corrosion of metals. rsc.org The presence of substituents on the benzoic acid ring can influence their effectiveness as corrosion inhibitors. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUULAHGVYKMTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451716 | |

| Record name | 3,4-dichloro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5252-98-2 | |

| Record name | 3,4-dichloro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dichloro 2 Methylbenzoic Acid

Historical Context of Synthesis Approaches for Dichloromethylbenzoic Acids

Historically, the synthesis of dichlorinated methylbenzoic acids has been approached through various routes, often relying on classical aromatic substitution reactions. Early methods for the preparation of chlorinated toluic acids involved direct chlorination and oxidation of toluene (B28343) derivatives. For instance, the chlorination and bromination of toluic acids were investigated to understand the directing effects of the existing substituents on the aromatic ring. nih.gov

The synthesis of various isomers of dichlorobenzoic acids has been documented, often involving multi-step processes. For example, the preparation of 3,5-dichlorobenzoic acid has been achieved through the reduction of the corresponding diazonium salt of 2-amino-3,5-dichlorobenzoic acid. However, such methods were often characterized by harsh reaction conditions and the use of hazardous reagents. The synthesis of toluic acids themselves has a long history, with methods including the oxidation of cymene or p-xylene, and the hydrolysis of tolunitriles. orgsyn.org The subsequent chlorination of these acids or their precursors would then lead to the desired dichlorinated products. These early methods, while foundational, often suffered from low yields, lack of regioselectivity, and the formation of multiple isomers that required tedious separation.

Contemporary Synthetic Routes to 4,5-Dichloro-2-methylbenzoic Acid

Modern synthetic approaches have focused on developing more efficient and selective methods for the preparation of this compound. These routes often start from readily available precursors and employ well-established reaction sequences.

Friedel-Crafts Acylation and Subsequent Oxidative Haloform Reactions of Dichlorotoluene Precursors

A prominent contemporary method for synthesizing this compound involves a two-step process starting from 1,2-dichloro-4-methylbenzene (3,4-dichlorotoluene). The first step is a Friedel-Crafts acylation, a classic and versatile reaction for forming carbon-carbon bonds with aromatic compounds. In this step, 3,4-dichlorotoluene (B105583) is acylated using an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. This reaction introduces an acetyl group onto the aromatic ring, preferentially at the position para to the methyl group, yielding 1-(4,5-dichloro-2-methylphenyl)ethanone.

The second step involves the oxidation of the resulting methyl ketone to a carboxylic acid. The haloform reaction is a well-established method for this transformation. The acetylated intermediate is treated with a halogen (such as chlorine or bromine) in the presence of a base. This reaction proceeds through the exhaustive halogenation of the methyl group of the acetyl moiety, followed by cleavage to form the corresponding carboxylate and a haloform. Acidification of the reaction mixture then yields the final product, this compound. This method is advantageous due to the high yields and purity of the final product.

Table 1: Key Steps in the Friedel-Crafts Acylation and Oxidation Route

| Step | Reactants | Reagents | Product |

| 1. Friedel-Crafts Acylation | 3,4-Dichlorotoluene, Acetyl chloride | Aluminum chloride | 1-(4,5-dichloro-2-methylphenyl)ethanone |

| 2. Oxidation (Haloform) | 1-(4,5-dichloro-2-methylphenyl)ethanone | Sodium hypochlorite (B82951) or other oxidizing agents | This compound |

Multi-step Syntheses from Related Halogenated Aromatic Compounds

Another strategy for the synthesis of this compound involves multi-step reaction sequences starting from other halogenated aromatic compounds. One such approach begins with p-toluic acid. The synthesis involves the direct chlorination of p-toluic acid. chemicalbook.com In a typical procedure, p-toluic acid is treated with chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com The reaction conditions are controlled to favor the introduction of two chlorine atoms at the 3 and 5 positions relative to the carboxylic acid group, which are ortho to the methyl group. However, achieving high regioselectivity can be challenging, and mixtures of isomers may be formed. stackexchange.com

An alternative multi-step synthesis starts with the esterification of p-toluic acid, for example, with tert-butyl alcohol, to protect the carboxylic acid group. google.com The resulting ester then undergoes chlorination, followed by hydrolysis of the ester to yield 3,5-dichloro-4-methylbenzoic acid. google.com While this route involves more steps, it can offer better control over the reaction and potentially higher purity of the final product.

Advanced Synthetic Strategies and Process Optimization

To address the limitations of traditional methods, research has focused on developing advanced synthetic strategies and optimizing existing processes to enhance efficiency, selectivity, and sustainability.

Catalytic Approaches in Chlorination and Carboxylation

Catalytic methods are at the forefront of modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of synthesizing this compound, catalytic approaches can be applied to both the chlorination and carboxylation steps.

For the chlorination of aromatic compounds, various catalytic systems have been explored. For instance, the use of tungstate (B81510) catalysts in the presence of hydrochloric acid and an oxidizing agent like hydrogen peroxide has been reported for the chlorination of p-toluic acid. google.com This method offers a potentially greener alternative to traditional chlorination using elemental chlorine and stoichiometric Lewis acids.

Catalytic carboxylation of dichlorotoluene presents another advanced route. While direct carboxylation of aromatic C-H bonds is challenging, progress has been made in developing catalytic systems for this transformation. These methods often involve the use of transition metal catalysts and a source of carbon monoxide or carbon dioxide. Such approaches could, in principle, provide a more direct and atom-economical route to this compound from 3,4-dichlorotoluene, bypassing the need for the acylation and oxidation sequence.

Stereoselective and Regioselective Synthesis Considerations

Achieving high regioselectivity is a critical aspect of synthesizing a specific isomer like this compound. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic substitution reactions. In the chlorination of 2-methylbenzoic acid (o-toluic acid), the methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects can lead to a mixture of products.

To enhance regioselectivity, protecting groups can be employed, or the reaction conditions can be carefully optimized. For example, in the Friedel-Crafts acylation of 3,4-dichlorotoluene, the substitution pattern is largely governed by the directing effects of the two chlorine atoms and the methyl group, leading to a high yield of the desired 2-acetyl-4,5-dichlorotoluene intermediate.

Modern synthetic methods also explore the use of specialized catalysts and reagents to control regioselectivity. For instance, the choice of Lewis acid and solvent in Friedel-Crafts reactions can influence the isomer distribution. nih.gov While stereoselectivity is not a factor in the synthesis of the achiral this compound, the principles of regioselective control are paramount for an efficient and high-yielding synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials and solvents to the energy consumption and waste generation. The goal is to develop a process that is not only economically viable but also environmentally benign.

The choice of solvent is a critical factor in the green synthesis of this compound, as solvents often constitute the largest proportion of waste generated in a chemical process. Traditional syntheses may employ halogenated or polar aprotic solvents, which are often toxic and difficult to dispose of. Green chemistry promotes the use of safer, more environmentally friendly solvents.

Solvent Selection:

The ideal green solvent should have a low environmental impact, be non-toxic, and easily recyclable. For the synthesis of this compound, several classes of green solvents can be considered as alternatives to traditional options.

Water: When feasible, water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative as it is non-toxic, non-flammable, and its solvent properties can be tuned by varying pressure and temperature. After the reaction, it can be easily removed by depressurization.

Bio-solvents: Solvents derived from renewable resources, such as ethanol, or cyrene, are becoming increasingly popular as green alternatives.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. Their properties can be tailored by modifying the cation and anion.

The selection of a suitable green solvent depends on the specific reaction conditions and the solubility of the reactants and catalysts.

Interactive Data Table: Comparison of Conventional and Green Solvents

| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Health Hazards | Green Chemistry Classification |

| Dichloromethane (B109758) | 39.6 | 1.33 | Suspected carcinogen, volatile organic compound (VOC) | Conventional |

| Toluene | 110.6 | 0.87 | VOC, toxic | Conventional |

| Water | 100 | 1.00 | Non-toxic, environmentally benign | Green |

| Ethanol | 78.37 | 0.789 | Flammable, but low toxicity and biodegradable | Green |

| Supercritical CO₂ | 31.1 (critical temp) | Variable | Non-toxic, non-flammable | Green |

Waste Minimization:

Waste minimization in the synthesis of this compound can be achieved through several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, can improve reaction efficiency and reduce waste. Catalysts can be recovered and reused, minimizing waste streams. Phase-transfer catalysis (PTC) is a particularly attractive option as it can enhance reaction rates in biphasic systems, often with reduced solvent usage. crdeepjournal.orgprinceton.eduacsgcipr.org PTC can facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate, eliminating the need for a co-solvent that can complicate purification and increase waste. researchgate.netmdpi.com

Process Intensification: Utilizing technologies such as microreactors and continuous flow processes can lead to higher yields, better process control, and reduced waste generation compared to traditional batch processes.

Reducing energy consumption is a key aspect of green chemistry, as it not only lowers production costs but also decreases the carbon footprint of the manufacturing process.

Strategies for Energy Efficiency:

Catalysis: As mentioned earlier, catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature and pressure, thereby reducing energy input.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. acs.org This technique can be particularly beneficial for the oxidation step in the synthesis of this compound.

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent can drastically reduce energy consumption associated with heating and distillation for solvent removal.

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, and reaction time can lead to significant energy savings.

Interactive Data Table: Energy Efficiency in Synthetic Methods

| Method | Typical Temperature | Reaction Time | Energy Input | Green Aspect |

| Conventional Heating | High (e.g., reflux) | Hours to days | High | - |

| Catalytic Reaction | Lowered temperature | Shorter time | Moderate | Reduced energy consumption |

| Microwave-Assisted Synthesis | Rapid heating | Minutes to hours | Low | Significant energy savings |

| Solvent-Free Reaction | Variable | Variable | Reduced (no solvent heating) | Eliminates energy for solvent handling |

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformational Pathways of 4,5 Dichloro 2 Methylbenzoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group is a primary site for a variety of reactions, including esterification, amidation, and reduction.

Esterification of 4,5-dichloro-2-methylbenzoic acid can be achieved through several methods, most commonly via the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comtcu.edu For instance, reacting this compound with methanol (B129727) and a sulfuric acid catalyst yields methyl 4,5-dichloro-2-methylbenzoate. acs.orggoogle.com Microwave-assisted esterification has also been shown to be an efficient method, significantly reducing reaction times. researchgate.net

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 4,5-dichloro-2-methylbenzoate |

| This compound | Ethanol | H₂SO₄ | Ethyl 4,5-dichloro-2-methylbenzoate |

Amide derivatives of this compound are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride. This is commonly achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4,5-dichloro-2-methylbenzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. For example, reaction with ammonia (B1221849) would yield 4,5-dichloro-2-methylbenzamide. The use of a coupling reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) can also facilitate the direct amidation of the carboxylic acid. nih.gov

| Starting Material | Reagent(s) | Intermediate | Amine | Product |

|---|---|---|---|---|

| This compound | SOCl₂ | 4,5-Dichloro-2-methylbenzoyl chloride | NH₃ | 4,5-Dichloro-2-methylbenzamide |

| This compound | (COCl)₂ | 4,5-Dichloro-2-methylbenzoyl chloride | CH₃NH₂ | N-methyl-4,5-dichloro-2-methylbenzamide |

The carboxyl group of this compound can be reduced to a primary alcohol, (4,5-dichloro-2-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ether solvent, followed by an aqueous workup.

Partial reduction to the corresponding aldehyde, 4,5-dichloro-2-methylbenzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires specific reagents that can stop the reduction at the aldehyde stage. One common method involves the conversion of the carboxylic acid to its acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent such as lithium tri-tert-butoxyaluminum hydride.

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being influenced by the existing substituents.

In electrophilic aromatic substitution (EAS), the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. wikipedia.org The methyl group (-CH₃) is an activating, ortho-para director, while the chloro groups (-Cl) are deactivating, ortho-para directors. mnstate.edu The carboxyl group (-COOH) is a deactivating, meta-director. mnstate.edu

Given the positions of the substituents in this compound, the potential sites for electrophilic attack are C3 and C6. The methyl group at C2 directs ortho (to C3) and para (to C6). The chloro group at C4 directs ortho (to C3 and C5), and the chloro group at C5 directs ortho (to C4 and C6). The carboxyl group at C1 directs meta (to C3 and C5).

Considering the combined effects:

Position C3: Is ortho to the activating methyl group and meta to the deactivating carboxyl group. It is also ortho to the deactivating chloro group at C4.

Position C6: Is para to the activating methyl group and ortho to the deactivating chloro group at C5.

The activating effect of the methyl group is generally stronger than the deactivating effect of the halogens. Therefore, substitution is most likely to occur at the positions activated by the methyl group, C3 and C6. Steric hindrance from the adjacent methyl and chloro groups might influence the final product ratio. For example, nitration of similar substituted benzoic acids has been shown to occur. sigmaaldrich.com

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halide). chemeurope.commasterorganicchemistry.comlibretexts.org In this compound, the chloro atoms are the potential leaving groups. The carboxyl group and the other chloro atom are electron-withdrawing, which can activate the ring towards nucleophilic attack. masterorganicchemistry.com The presence of these groups can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

For a nucleophile to displace one of the chlorine atoms, harsh reaction conditions such as high temperature and pressure, or the use of a very strong nucleophile, are generally necessary. The positions of the electron-withdrawing groups relative to the chlorine atoms will influence which chlorine is more readily substituted. The presence of the carboxyl group meta to the C5-Cl and para to the C4-Cl would suggest that the C4 position is more activated towards nucleophilic attack.

Reactions Involving the Methyl Group

The benzylic methyl group is a key site for functionalization through oxidation and halogenation reactions.

The methyl group on the aromatic ring can be oxidized to a second carboxylic acid group, transforming the molecule into a dichlorinated phthalic acid derivative. This conversion requires potent oxidizing agents capable of breaking the stable C-H bonds of the alkyl group. Common methods for the oxidation of benzylic methyl groups to carboxylic acids are applicable here. organic-chemistry.orglibretexts.org

One of the most effective and widely used reagents for this transformation is potassium permanganate (B83412) (KMnO₄) in an aqueous solution, often under basic or neutral conditions and elevated temperatures. libretexts.orgchemspider.com The reaction proceeds through a series of oxidative steps, ultimately yielding the corresponding carboxylate, which is then protonated during acidic workup to give the dicarboxylic acid. Another powerful oxidizing agent is Jones reagent (CrO₃ in sulfuric acid), though its use is less common due to environmental concerns associated with chromium waste. libretexts.org

More modern and environmentally benign methods utilize catalytic systems. For instance, cobalt or manganese salts combined with a bromide source can catalyze the aerobic oxidation of substituted toluenes using molecular oxygen. organic-chemistry.org Additionally, methods involving vanadium pentoxide in sulfuric acid have been developed for oxidation-resistant aryl methyl groups. google.com

Table 1: Representative Oxidation Conditions for Aryl Methyl Groups

| Oxidant System | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | Carboxylic Acid | libretexts.orgchemspider.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | Carboxylic Acid | libretexts.org |

| Co(OAc)₂/NaBr/AcOH | Acetic acid, heat, O₂ | Carboxylic Acid | organic-chemistry.org |

This table presents general conditions for the oxidation of aryl methyl groups, which are applicable to this compound.

The methyl group of this compound can undergo free-radical halogenation to introduce one or more halogen atoms (Cl, Br). This reaction typically proceeds under conditions that promote the formation of radicals, such as exposure to ultraviolet (UV) light or the use of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

When conducted in the absence of a Lewis acid catalyst and in the presence of UV light, halogenation occurs preferentially at the benzylic position (the methyl group) rather than on the aromatic ring. libretexts.org The reaction with chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) can yield 4,5-dichloro-2-(chloromethyl)benzoic acid, 4,5-dichloro-2-(dichloromethyl)benzoic acid, or 4,5-dichloro-2-(trichloromethyl)benzoic acid, depending on the stoichiometry of the halogenating agent used. libretexts.org The resulting benzylic halides are valuable synthetic intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles to build more complex structures.

Derivatization for Advanced Applications

The structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

This compound is a valuable building block for synthesizing fused heterocyclic systems. Its functional groups can participate in cyclization reactions to form rings. For example, related dichlorinated benzoic acids have been used in heterocyclic oriented synthesis to produce libraries of compounds such as benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov

A common strategy involves converting the carboxylic acid to an amide or ester and then performing intramolecular or intermolecular cyclization reactions. For instance, the synthesis of isoxazoline-containing compounds has been demonstrated starting from 2-methylbenzoic acid derivatives. googleapis.com In such a synthesis, the methylbenzoic acid moiety is elaborated through several steps to create a diketone intermediate, which then undergoes cyclization with a hydroxylamine (B1172632) to form the isoxazoline (B3343090) ring. googleapis.com The dichloro-substituents on the benzene ring remain as key structural features of the final heterocyclic product.

The introduction of sulfur-containing functional groups onto the aromatic ring of this compound can lead to compounds with significant biological activity. A primary method for this is electrophilic aromatic substitution, specifically chlorosulfonation. While the existing electron-withdrawing chloro and carboxyl groups are deactivating, a vacant position on the ring can be targeted under forcing conditions.

A related transformation is the chlorosulfonation of 2,4-dichlorobenzoic acid to produce 2,4-dichloro-5-chlorosulfonylbenzoic acid. This intermediate is then reacted with ammonia or amines to yield sulfonamides. nih.gov A similar reaction pathway could be applied to this compound to introduce a sulfonyl chloride group, which is a versatile handle for creating a variety of sulfur-containing derivatives, including sulfonamides and sulfonic esters.

Nitrogen-containing derivatives of dichlorinated benzoic acids are of significant interest, particularly sulfamoylbenzoic acid derivatives, which are known for their diuretic properties. nih.gov The synthesis of these compounds typically begins with the chlorosulfonation of the benzoic acid ring, as described previously, to form a sulfonyl chloride. google.com

This sulfonyl chloride intermediate readily reacts with ammonia or primary/secondary amines to form the corresponding sulfamoyl derivatives (-SO₂NH₂, -SO₂NHR, or -SO₂NR₂). A variety of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for biological activities. researchgate.net

Other nitrogen-containing derivatives can be prepared from the carboxylic acid functional group. For example, the carboxylic acid can be converted to an acyl chloride, which then reacts with amines to form amides. Alternatively, the entire carboxylic acid group can be converted into a hydrazide, which serves as a precursor for synthesizing more complex nitrogen-containing structures like semicarbazides and thiosemicarbazides. acs.org

Table 2: Key Derivatization Reactions and Resulting Compound Classes

| Derivative Type | Key Reaction | Key Reagents | Resulting Functional Group/Compound Class | Reference |

|---|---|---|---|---|

| Heterocyclic | Cyclization | Varies (e.g., hydroxylamine) | Isoxazolines, Benzimidazoles | nih.govgoogleapis.com |

| Sulfur-containing | Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Sulfonyl Chloride (-SO₂Cl) | |

| Nitrogen-containing | Sulfonamide Formation | Ammonia (NH₃) or Amines (RNH₂) | Sulfamoyl (-SO₂NHR) | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H-NMR) Chemical Shift Analysis and Coupling Patterns

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within the molecule. hw.ac.uk The ¹H-NMR spectrum of 4,5-Dichloro-2-methylbenzoic acid exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton. The aromatic region typically shows two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves two non-equivalent aromatic protons. The methyl group protons also appear as a singlet, as they lack adjacent protons to couple with. The carboxylic acid proton is often observed as a broad singlet, and its chemical shift can be concentration-dependent. docbrown.info

Table 1: ¹H-NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | (Predicted range: 7.0-8.5) | Singlet |

| Aromatic CH | (Predicted range: 7.0-8.5) | Singlet |

| Methyl (CH₃) | (Predicted range: 2.0-2.5) | Singlet |

Note: Predicted ranges are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. rsc.orgorganicchemistrydata.org

Carbon-13 NMR (¹³C-NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group typically appears at the most downfield chemical shift. The aromatic carbons show a range of shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group. The methyl carbon appears at the most upfield position. wisc.edu

Table 2: ¹³C-NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | (Predicted range: 165-185) |

| Aromatic C-Cl | (Predicted range: 125-140) |

| Aromatic C-Cl | (Predicted range: 125-140) |

| Aromatic C-H | (Predicted range: 120-135) |

| Aromatic C-H | (Predicted range: 120-135) |

| Aromatic C-COOH | (Predicted range: 125-145) |

| Aromatic C-CH₃ | (Predicted range: 130-145) |

Note: Predicted ranges are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. hmdb.cachemicalbook.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy) would show correlations between coupled protons. However, in this specific molecule, with its isolated aromatic protons and methyl group, significant COSY correlations are not expected. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the unambiguous assignment of the signals for the two aromatic C-H pairs and the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. slideshare.net The IR spectrum of this compound will exhibit characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2850-3100 cm⁻¹ region. libretexts.org The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic/Methyl) | 2850-3100 | Medium to Strong |

| C=O (Carbonyl) | 1680-1710 | Strong, Sharp |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

Note: Actual peak positions can vary slightly based on the sample's physical state (e.g., solid KBr pellet or solution). nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. libretexts.org The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by M+2 and M+4 peaks with a characteristic intensity ratio (approximately 9:6:1), which is a definitive indicator of two chlorine atoms. libretexts.org

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl group (-OH, M-17), a carboxyl group (-COOH, M-45), and the formation of a stable acylium ion. docbrown.info For this specific compound, fragmentation might also involve the loss of a chlorine atom or a methyl group.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z | Description |

|---|---|---|

| [C₈H₆Cl₂O₂]⁺ | 204/206/208 | Molecular Ion (M⁺) |

| [C₈H₅Cl₂O]⁺ | 187/189/191 | Loss of OH |

| [C₇H₅Cl₂]⁺ | 159/161/163 | Loss of COOH |

Note: The m/z values are based on the most abundant isotopes. The presence and relative abundance of fragments depend on the ionization energy used. chegg.com

X-ray Crystallography for Solid-State Structural Determination

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dichloro-2-methoxybenzoate |

| 4,5-dichlorosalicylate |

| 2,3-DCDF |

| 4-CDF |

| 3-chlorosalicylate |

| 2-methyl-4H-chromen-4-one |

| 1-CDD |

| 2-CDD |

| 2,3-DCDD |

| Catechol |

| 3-chlorocatechol (B1204754) |

| 4-chlorocatechol |

| 4,5-dichlorocatechol |

| 2-chloromuconic acid |

| 3,5-dihydroxy-4-((E)-3-methylbut-1-enyl)benzoic acid |

| p-toluic acid |

| hydrazine monohydrate |

| methanol (B129727) |

| toluene (B28343) |

| n-hexane |

| ethyl acetate |

| dichloromethane (B109758) |

| sodium bicarbonate |

| 4-methylbenzoic acid |

| benzoic acid |

| 3-methylbenzoic acid |

| 3-methoxybenzoic acid |

| 3,5-dimethylbenzoic acid |

| 4-(tert-butyl)benzoic acid |

| [1,1'-biphenyl]-4-carboxylic acid |

| 1-naphthoic acid |

| 2-naphthoic acid |

| 4-fluorobenzoic acid |

| 4-chlorobenzoic acid |

| 4-bromobenzoic acid |

| 3-fluorobenzoic acid |

| 3-chlorobenzoic acid |

| 3-(trifluoromethyl)benzoic acid |

| 4-(trifluoromethyl)benzoic acid |

| Pentane |

| Pentan-3-one |

| 2-methylbutane |

| Phenylacetaldehyde |

| 2-Methylbenzoic acid |

| 2,4-dimethylbenzoic acid |

| 4,5-Dichloro-2-fluorobenzoic acid |

| 2,5-Dichlorobenzoic acid |

| 7-{2,6-DICHLORO-4-[3-(2-CHLORO-BENZOYL)-UREIDO]-PHENOXY}-HEPTANOIC ACID |

| 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl) benzamide |

| Anisic acid (p-methoxybenzoic acid) |

| 2,3,5-Triphenyl Tetrazolium, 5-Ethyl-5-phenylbarbituric Acid Salt |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is an indispensable tool for the quality control of this compound, ensuring its purity and the absence of closely related isomers that may arise during synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly well-suited for this analysis.

Detailed research findings on the specific HPLC analysis of this compound are not extensively published. However, based on established methods for structurally similar compounds, such as other halogenated and methylated benzoic acids, a robust analytical method can be proposed. researchgate.nethelixchrom.comresearchgate.netthaiscience.infoust.edu The separation is typically achieved on a C18 column, which provides excellent resolving power for aromatic carboxylic acids.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution is often preferred over isocratic elution to ensure good resolution of the main peak from any potential impurities, which may have significantly different polarities. A typical mobile phase would consist of an aqueous component, often with a pH-adjusting buffer like ammonium (B1175870) acetate, and an organic modifier such as methanol or acetonitrile. thaiscience.infoust.edu UV detection is commonly employed, with the wavelength set to the absorption maximum of the analyte to ensure high sensitivity. researchgate.net

Below is a table outlining a potential HPLC method for the analysis of this compound, based on methods for similar compounds.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) |

| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical HPLC method for this compound, extrapolated from established methods for similar substituted benzoic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic peak shape. A common derivatization reaction is esterification, for example, to form the methyl ester.

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

While specific GC-MS studies on this compound are not widely available in the literature, methods for related compounds such as toluic acid isomers and other chlorinated aromatic acids can provide a framework for its analysis. researchgate.netresearchgate.net A capillary column with a non-polar or medium-polarity stationary phase is typically used. The oven temperature is programmed to ramp up to ensure the elution of all components in a reasonable time with good resolution.

The following table outlines a potential GC-MS method for the analysis of the methyl ester of this compound.

| Parameter | Condition |

| Derivatization | Esterification with Methanol/H₂SO₄ |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then to 280 °C at 15 °C/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-400 |

This table represents a hypothetical GC-MS method for the methyl ester of this compound, based on general principles and methods for similar compounds.

Theoretical and Computational Chemistry Studies of 4,5 Dichloro 2 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energy of molecules. For 4,5-Dichloro-2-methylbenzoic acid, these calculations can elucidate how the arrangement of atoms and electrons influences its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule. By calculating the electron density, DFT can determine stable molecular structures and provide insights into electronic properties.

DFT studies on similar molecules, such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, have demonstrated a strong correlation between calculated structures and experimental data obtained from X-ray crystallography. nih.gov These calculations confirm the planarity of different molecular fragments and the dihedral angles between them, which influences crystal packing and intermolecular interactions. nih.gov

Table 1: Illustrative DFT-Calculated Structural Parameters for a Substituted Benzoic Acid Analog (Note: Data below is illustrative for a related benzoic acid derivative, as specific data for this compound was not found in the searched literature.)

| Parameter | Bond | Calculated Bond Length (Å) |

|---|---|---|

| Aromatic C-C | C-C (ring) | ~1.39 - 1.41 |

| Carboxyl Group | C=O | ~1.21 |

| Carboxyl Group | C-O | ~1.36 |

| Substituent | C-Cl | ~1.74 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. figshare.comwuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. figshare.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. ualberta.ca

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichlorobenzoic Acid Analog (Note: The values below are representative for a related compound, as specific data for this compound was not found in the searched literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 |

Computational methods, particularly DFT, are highly effective in calculating the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational modes (stretching, bending, twisting) to the experimentally observed spectral bands.

For a molecule like this compound, theoretical vibrational analysis can predict the frequencies associated with the carboxylic acid group (O-H, C=O, and C-O stretching), the benzene (B151609) ring (C-C and C-H stretching), and the substituents (C-Cl and C-CH₃ vibrations). youtube.com A common practice involves scaling the calculated frequencies with a specific factor to correct for approximations in the computational method and anharmonicity, which leads to a better agreement with experimental data. mdpi.com

Studies on similar molecules like 3,4-dichlorobenzoic acid have successfully used DFT (B3LYP/6-311++G) calculations to perform a complete vibrational assignment based on the Potential Energy Distribution (PED). nih.gov For example, the characteristic C=O stretching vibration in benzoic acid derivatives is typically strong in the IR spectrum and appears in the range of 1700-1750 cm⁻¹. The O-H stretching of the carboxylic acid group is usually observed as a broad band around 3000 cm⁻¹. youtube.com

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Dichlorobenzoic Acid Analog (Note: Data is illustrative for a related compound, as specific data for this compound was not found in the searched literature.)

| Vibrational Mode | Experimental Frequency (FT-IR) | Calculated Frequency (Scaled) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3080 (broad) | ~3090 | Carboxylic Acid O-H |

| C=O Stretch | ~1705 | ~1710 | Carboxylic Acid C=O |

| C-C Ring Stretch | ~1590 | ~1595 | Aromatic Ring |

| C-Cl Stretch | ~870 | ~865 | Aryl-Chloride |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments (e.g., in solution or in a crystal), providing insights into its conformational flexibility and how it interacts with neighboring molecules.

For benzoic acid and its derivatives, MD simulations can explore the rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene ring. This is crucial for understanding which conformations are most stable. Furthermore, simulations can model the formation of hydrogen-bonded dimers, a characteristic interaction for carboxylic acids, and how these dimers interact with solvent molecules. wuxiapptec.com Studies on liquid 1,2-dichloroethane (B1671644) have shown how MD simulations can reveal the influence of external factors, like electric fields, on molecular configuration. nih.gov Similarly, MD simulations of 2,4-dichlorophenoxyacetic acid have been used to investigate its degradation pathways during thermal treatment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent or selective molecules. nih.govanalis.com.my

For derivatives of benzoic acids, QSAR studies have been widely applied. nih.govdergipark.org.tr Descriptors used in these models can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity), or hydrophobic (e.g., logP). The Hammett equation, a foundational concept in QSAR, relates reaction rates and equilibrium constants of substituted benzoic acids to the electronic properties of their substituents. wikipedia.org In the context of this compound, a QSAR model could be developed by synthesizing a series of derivatives with varied substituents and correlating their measured biological activity with calculated molecular descriptors. Such models have been successfully used for p-hydroxy benzoic acid and benzoylaminobenzoic acid derivatives to identify the structural features that govern their antimicrobial activity. nih.govnih.gov

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states. This is particularly useful for predicting the outcomes of reactions where multiple products are possible.

For an aromatic compound like this compound, a key reaction is electrophilic aromatic substitution. Computational models can predict which of the remaining open positions on the benzene ring is most susceptible to attack by an electrophile. rsc.org Methods based on DFT can calculate the relative stabilities of the possible sigma-complex intermediates, with the most stable intermediate corresponding to the major reaction product. nih.govfigshare.com More recent approaches use machine learning models trained on large datasets of known reactions to predict regioselectivity with high accuracy. rsc.org These computational tools can be invaluable in planning synthetic routes involving this compound, helping to predict reaction outcomes and minimize the formation of unwanted byproducts. rsc.org

Environmental and Biogeochemical Transformations of Chlorinated Benzoic Acids

Microbial Degradation Pathways of Related Methylbenzoic Acids and Dichlorobenzoic Acids

Microorganisms have demonstrated a remarkable capacity to degrade a wide array of chlorinated aromatic compounds, including those structurally related to 4,5-dichloro-2-methylbenzoic acid. nih.gov This microbial breakdown is a key process in the natural attenuation of these pollutants in soil and water. The ability of microorganisms to utilize these compounds as a source of carbon and energy is a cornerstone of bioremediation technologies. nih.govnih.gov

The degradation of chlorinated benzoic acids by microorganisms can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, each involving distinct biochemical pathways. omicsonline.org

Aerobic Degradation: In the presence of oxygen, bacteria employ oxygenase enzymes to initiate the breakdown of the aromatic ring. For instance, the degradation of 3-chlorobenzoic acid (3-CBA) by Pseudomonas putida involves the conversion of 3-CBA into intermediates that can then enter central metabolic pathways. nih.gov The initial attack often involves dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of chlorinated catechols. mdpi.comresearchgate.net These catechols are then further degraded through ring cleavage, ultimately leading to mineralization into carbon dioxide, water, and chloride ions. omicsonline.org Studies have shown that aerobic bacteria can effectively degrade various mono- and dichlorinated benzoic acids. oup.comoup.com For example, Pseudomonas stutzeri has been shown to degrade 2-chlorobenzoic acid and 2,5-dichlorobenzoic acid in soil columns. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation process is fundamentally different. Reductive dechlorination is a key initial step, where the chlorine substituent is removed from the aromatic ring and replaced with a hydrogen atom. This process is often carried out by specialized anaerobic bacteria. Following dechlorination, the resulting non-chlorinated benzoic acid can be more readily degraded by a broader range of anaerobic microorganisms. For example, the anaerobic biodegradation of chlorobenzene (B131634) and dichlorobenzene has been observed in saturated soils, often facilitated by sulfate-reducing bacteria. battelle.org The complete breakdown of these compounds under anaerobic conditions can lead to the formation of methane (B114726) and carbon dioxide. omicsonline.orgnih.gov

The table below summarizes the key differences between aerobic and anaerobic degradation of chlorinated benzoic acids.

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Initial Attack | Oxygenase-mediated ring hydroxylation | Reductive dechlorination |

| Key Intermediates | Chlorinated catechols | Dechlorinated benzoic acids |

| Electron Acceptor | Oxygen | Nitrate, sulfate, carbonate, etc. |

| Degrading Microorganisms | Aerobic bacteria (e.g., Pseudomonas, Alcaligenes) nih.gov | Anaerobic bacteria (e.g., sulfate-reducers, methanogens) battelle.org |

| Final Products | Carbon dioxide, water, chloride ions omicsonline.org | Methane, carbon dioxide, chloride ions omicsonline.org |

The identification of microbial metabolites is crucial for elucidating the degradation pathways of chlorinated benzoic acids. Various analytical techniques are employed to detect and characterize these intermediate compounds.

During the aerobic degradation of 2-chlorobenzoate (B514982) by a Pseudomonas species, 2,3-dihydroxybenzoate was identified as a novel metabolite. nih.gov In the degradation of 3-chlorobenzoic acid, the formation of chlorocatechols is a common step. mdpi.com For instance, the degradation of 3-CBA can proceed through the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.net The degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid can lead to the formation of 4-chlorocatechol. researchgate.net

In some cases, the degradation pathways can be engineered. A genetically modified strain of Pseudomonas sp. B13 was able to mineralize 3-chlorobenzoic acid, 4-chlorobenzoic acid, and 4-methylbenzoic acid, with transient accumulation of pathway intermediates observed during batch cultivations. nih.gov

The following table lists some of the identified microbial metabolites from the degradation of related chlorinated benzoic acids.

| Original Compound | Degradation Condition | Identified Metabolites |

| 2-Chlorobenzoic Acid | Aerobic | 2,3-Dihydroxybenzoate nih.gov |

| 3-Chlorobenzoic Acid | Aerobic | 3-Chlorocatechol, 4-Chlorocatechol researchgate.net |

| 2,4-Dichlorobenzoic Acid | Aerobic | 4-Chlorocatechol researchgate.net |

| 2,5-Dichlorobenzoic Acid | Aerobic | 4-Chlorocatechol researchgate.net |

| 2,4-Dichlorophenoxyacetic acid | Anaerobic | 4-chlorophenol, phenol (B47542) nih.gov |

Photochemical Degradation in Aqueous and Atmospheric Environments

In addition to microbial activity, photochemical degradation can contribute to the transformation of chlorinated benzoic acids in the environment. This process involves the absorption of light energy, which can lead to the breakdown of the chemical structure.

In aqueous environments, the presence of photosensitizers like titanium dioxide (TiO2) can significantly enhance the degradation of these compounds under UV irradiation. researchgate.net Studies on chloro/fluoro-benzoic acid derivatives have shown that dechlorination occurs readily, while the cleavage of the aromatic ring and subsequent mineralization to CO2 also take place. researchgate.net The position of the halogen substituents on the benzoic acid structure can influence the degradation dynamics. researchgate.net

While direct data on the atmospheric degradation of this compound is limited, related compounds can undergo gas-phase reactions with hydroxyl radicals (•OH), which are highly reactive and play a key role in the breakdown of organic pollutants in the atmosphere.

Fate and Transport in Environmental Compartments

The fate and transport of this compound in the environment are governed by a combination of its physicochemical properties and the environmental conditions. Its solubility in water and its potential to sorb to soil and sediment particles will influence its mobility.

Chlorinated benzoic acids are recognized as environmental contaminants that can arise from the breakdown of other pollutants like polychlorinated biphenyls (PCBs) and chlorinated herbicides. oup.com Their presence in soil and groundwater poses a risk of contamination. The mobility of these compounds can be influenced by factors such as soil type, organic matter content, and pH.

Bioremediation and Phytoremediation Strategies for Chlorinated Aromatic Compounds

The microbial degradation capabilities discussed earlier form the basis for bioremediation strategies aimed at cleaning up sites contaminated with chlorinated aromatic compounds. nih.gov

Bioremediation involves the use of microorganisms to break down pollutants into less harmful substances. nih.gov This can be achieved through:

Natural Attenuation: Relying on the indigenous microbial populations to degrade the contaminants over time.

Biostimulation: Adding nutrients and electron acceptors to the contaminated environment to stimulate the growth and activity of native degrading microorganisms.

Bioaugmentation: Introducing specific strains of microorganisms with known degradative capabilities to the contaminated site. clu-in.org

Genetically modified microorganisms have also been developed to enhance the degradation of specific chloro- and methyl-substituted benzoic acids. nih.gov

Phytoremediation utilizes plants to remove, contain, or degrade environmental contaminants. clu-in.org Plant-bacteria associations have shown promise in degrading mixtures of mono- and dichlorinated benzoic acids. oup.comoup.com For example, certain grasses, when inoculated with specific bacterial strains, have been shown to significantly reduce the concentrations of 2,3-dichlorobenzoic acid and 2,5-dichlorobenzoic acid in soil. oup.comoup.com Phytoremediation can be a cost-effective and aesthetically pleasing approach for cleaning up large areas with low to moderate levels of contamination. clu-in.org It can also be used as a final "polishing step" in a treatment train to address residual contamination. clu-in.org

The table below provides an overview of bioremediation and phytoremediation strategies.

| Strategy | Description | Key Organisms/Components |

| Biostimulation | Enhancement of indigenous microbial activity by adding nutrients and electron acceptors. | Native bacteria, fungi |

| Bioaugmentation | Introduction of specific microbial strains with desired degradative capabilities. clu-in.org | Cultured bacterial strains (e.g., Pseudomonas, Alcaligenes) |

| Phytoremediation | Use of plants and their associated microbes to remediate contaminated soil and water. clu-in.org | Grasses (e.g., Dahurian wild rye, meadow brome), legumes, and associated rhizobacteria oup.comoup.com |

Applications of 4,5 Dichloro 2 Methylbenzoic Acid in the Synthesis of Advanced Materials and Bioactive Compounds

Precursor in Medicinal Chemistry for Pharmaceutical Development

The scaffold of 4,5-dichloro-2-methylbenzoic acid is a key component in the synthesis of a variety of pharmacologically active molecules. Its derivatives have been explored for their potential in treating a range of diseases.

Synthesis of Antimicrobial Agents

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. nih.gov The introduction of halogen atoms, such as chlorine, can enhance the antimicrobial efficacy of these compounds. While direct studies on the antimicrobial activity of this compound are not extensively documented in the provided results, the broader class of chlorinated benzoic acid derivatives has shown promise. For instance, the synthesis of 2-chlorobenzoic acid derivatives has yielded compounds with significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli. nih.gov Schiff bases derived from 2-chlorobenzoic acid, in particular, have demonstrated potent antimicrobial effects. nih.gov The structural similarity suggests that derivatives of this compound could also exhibit noteworthy antimicrobial properties, a hypothesis that warrants further investigation.

Furthermore, research into 4-aminobenzoic acid derivatives has led to the development of Schiff bases with antimicrobial and cytotoxic activities. mdpi.com This highlights the potential of modifying the core benzoic acid structure to create novel antimicrobial agents. The synthesis of compounds like 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoic acid demonstrates the utility of dichlorinated aromatic rings in this context. mdpi.com

Development of Anti-inflammatory Compounds

The anti-inflammatory potential of benzoic acid derivatives is an active area of research. Plant-derived compounds containing benzoic acid moieties have been shown to modulate inflammatory pathways. nih.gov While specific research on the anti-inflammatory properties of this compound is not detailed in the provided results, a related compound, 2-methyl-4,5-dichlorobenzotrifluoride, is used in the synthesis of anti-inflammatory and analgesic medicines for animals. google.com This suggests that the 4,5-dichloro-2-methylphenyl core is a relevant pharmacophore for the development of anti-inflammatory agents.

Exploration in Anticancer Research

Benzoic acid derivatives have emerged as a significant class of compounds in anticancer research. nih.gov They can be synthetically modified to create potent bioactive molecules. nih.gov Some benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), which can lead to the retardation of cancer cell growth. nih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that can induce cancer cell death. nih.gov

Although direct anticancer studies on this compound are not specified, the synthesis of semicarbazides and thiosemicarbazides from p-toluic acid (a related methylbenzoic acid) has yielded compounds with notable anticancer activity against neuroblastoma and malignant glioma cells. acs.org Specifically, nitro-substituted semicarbazides and chloro-substituted thiosemicarbazides showed significant efficacy. acs.org This indicates that the broader class of substituted methylbenzoic acids serves as a valuable template for designing new anticancer agents. Additionally, repurposed drugs like dichloroacetate (B87207) have shown promise in targeting cancer cell metabolism. mdpi.com

Intermediate for Retinoid X Receptor Agonists

Retinoid X receptors (RXRs) are important targets in the treatment of various diseases, including cancer. nih.gov Bexarotene, an RXR agonist, is an analog of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic acid. nih.gov The synthesis of novel rexinoids often involves benzoic acid derivatives. While the direct use of this compound in the synthesis of RXR agonists is not explicitly mentioned, the structural features of known agonists suggest that appropriately substituted benzoic acids are crucial for their activity. nih.gov The synthesis of these complex molecules often starts from simpler building blocks that are then elaborated into the final active compound. nih.gov

Building Block for Antidiabetic Agents

In the quest for new treatments for diabetes, inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy. nih.gov Derivatives of 2,4-dichlorobenzoic acid have been synthesized and shown to possess antidiabetic potential by inhibiting these enzymes. researchgate.netbenthamscience.com For instance, 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov One particular compound, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be a highly potent inhibitor. researchgate.netbenthamscience.com

Furthermore, a novel anthranilic acid derivative, 2,4-dinitroanilino-benzoic acid, has been shown to have an insulinotropic action in diabetic rats, improving glucose tolerance and restoring the functional activities of the pancreas. nih.gov This highlights the potential of substituted benzoic acids as lead compounds for the development of new antidiabetic drugs.

Intermediate in Agrochemical Synthesis for Crop Protection

This compound and its close relatives are important intermediates in the production of agrochemicals. The compound 4-Chloro-2-methylbenzoic acid can be used to synthesize 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid and 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester, which are likely precursors for herbicides or other crop protection agents. sigmaaldrich.com Additionally, 2,5-dichlorobenzoic acid methyl ester is known to function as a plant growth regulator and a fungicide. herts.ac.uk This indicates that the dichlorinated methylbenzoic acid core is a valuable scaffold for creating molecules with desirable properties for agricultural applications.

Herbicidal Compound Synthesis

The benzoic acid chemical class includes several commercially significant herbicides that act as synthetic auxins, disrupting plant growth. google.comgoogle.com A well-known example from this class is Dicamba (3,6-dichloro-2-methoxybenzoic acid), which is widely used for controlling broadleaf weeds. google.comgoogleapis.com The herbicidal activity of these compounds is closely linked to the substitution pattern on the benzoic acid core.

Table 1: Examples of Benzoic Acid-based Herbicides

| Compound Name | IUPAC Name | Application |

|---|---|---|

| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | Broadleaf weed control in various crops and non-crop areas. google.comgoogleapis.com |

| Chloramben | 3-amino-2,5-dichlorobenzoic acid | Pre-emergence control of broadleaf weeds and grasses. google.com |

Fungicidal Compound Synthesis

Substituted aromatic carboxylic acids and their derivatives, such as amides and esters, are foundational to the synthesis of various fungicides. The specific substituents on the aromatic ring are critical for determining the spectrum of activity and efficacy against fungal pathogens. For example, the methyl ester of 2,5-dichlorobenzoic acid, an isomer of the title compound, has been identified as a fungicide. herts.ac.uk

However, there is a lack of specific, publicly accessible research demonstrating the use of this compound as a direct precursor in the synthesis of fungicidal compounds. The development of novel fungicides often involves screening large libraries of chemicals, and while this compound may be a candidate, its role in this specific application is not established in the available literature.

Plant Growth Regulators

The line between a herbicide and a plant growth regulator (PGR) is often concentration-dependent. Many synthetic auxins, which are herbicidal at high concentrations, can promote desirable growth effects like rooting or fruit setting at lower concentrations. rsc.org The chemical structure of this compound is analogous to other synthetic auxin herbicides and PGRs.

For instance, 2,5-dichlorobenzoic acid methyl ester is noted for its activity as a plant growth regulator. herts.ac.uk Similarly, other chlorinated aromatic acids, such as various dichlorophenoxyacetic acids and dichloro-β-naphthyloxyacetic acids, have been extensively studied and used as PGRs. rsc.orgrsc.org Despite the structural parallels, specific studies evaluating this compound or its derivatives for plant growth regulation are not prominent in the scientific literature.

Use in the Synthesis of Specialty Chemicals

This compound is primarily categorized as a building block or intermediate for the synthesis of more complex molecules. bldpharm.com A U.S. patent details a process for its preparation in high yield and purity, underscoring its utility as a precursor for further chemical reactions. google.com The carboxylic acid group can be readily converted into other functional groups (e.g., esters, amides, acid chlorides), while the chlorinated aromatic ring can participate in various coupling reactions or nucleophilic substitutions, making it a versatile starting material.

Related dichlorobenzoic acid derivatives are used in the synthesis of pharmaceutical and other fine chemical intermediates. For example, 2,4-dichloro-5-sulfamoylbenzoic acid is a key intermediate in medicinal chemistry. google.comnih.gov While this compound is sold for research and development purposes, suggesting its use in creating novel compounds, specific examples of non-agrochemical specialty chemicals derived from it are not widely publicized. sigmaaldrich.com

Role in Polymer Chemistry and Material Science

In material science, aromatic carboxylic acids are of great interest as organic linkers for the construction of Metal-Organic Frameworks (MOFs). rsc.orgbrieflands.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.comepa.gov The properties of a MOF are determined by the metal nodes and the organic linker. Various substituted benzoic acids, such as 4,4′-oxybis(benzoic acid) and 2,5-dihydroxyterephthalic acid, have been successfully employed as linkers to create stable and functional MOFs. mdpi.comrsc.org

Additionally, benzoic acid derivatives containing polymerizable groups, like 4-vinylbenzoic acid, serve as monomers for the synthesis of functional polymers. researchgate.net These polymers can be used in a variety of applications, including as reactive intermediates for further chemical modification.

Despite the potential suggested by its structure, no specific studies or patents were found that describe the use of this compound as a linker in MOFs or as a monomer in polymerization reactions. While commercial suppliers may list it under material science categories, its practical application in this domain has yet to be demonstrated in the available research literature. bldpharm.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Future research will likely focus on developing greener and more sustainable methods for synthesizing 4,5-dichloro-2-methylbenzoic acid and its derivatives. Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. mdpi.com The trend is moving towards biocatalysis and the use of environmentally benign solvents. For instance, research into the bioproduction of aminobenzoic acid and its derivatives highlights the potential for using engineered microorganisms to create complex molecules from simple carbon sources, a strategy that could be adapted for chlorinated benzoic acids. mdpi.com Another sustainable approach is the use of cost-effective and recoverable catalysts, such as N,N-Diisopropylethylamine (DIPEA), in aqueous media, which has been demonstrated in the synthesis of azoxybenzenes. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, will also be a key area of investigation to improve efficiency and reduce waste. nih.gov